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Compound of Interest

Compound Name:
Ethyl 5-(2-methylphenyl)-5-

oxovalerate

CAS No.: 100972-13-2

Cat. No.: B010295

Get Quote

Executive Summary
Ethyl 5-(2-methylphenyl)-5-oxovalerate (C₁₄H₁₈O₃, MW 234.29) is a keto-ester intermediate

often encountered in the synthesis of pharmaceutical scaffolds. Its structural integrity relies on

the specific ortho-positioning of the methyl group on the aromatic ring.

In Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI, 70 eV), this

compound exhibits a distinct fragmentation signature driven by two primary mechanisms:

McLafferty Rearrangement and the Ortho-Effect. This guide details how to distinguish the

target ortho-isomer from its para-analog (Ethyl 5-(4-methylphenyl)-5-oxovalerate) by analyzing

specific ion ratios and unique fragmentation pathways.
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Feature Specification

Compound Name Ethyl 5-(2-methylphenyl)-5-oxovalerate

CAS Number 100972-13-2

Molecular Formula C₁₄H₁₈O₃

Exact Mass 234.1256 Da

Key Functional Groups Aryl Ketone, Ethyl Ester, Ortho-Tolyl moiety

Standard Experimental Protocol
To reproduce the fragmentation patterns described below, ensure your GC-MS system is

calibrated to these parameters:

Ionization Mode: Electron Impact (EI) at 70 eV.[1]

Source Temperature: 230°C (Prevents thermal degradation prior to ionization).

Transfer Line: 280°C.

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms).

Scan Range:m/z 40–350.

Fragmentation Analysis
The mass spectrum of Ethyl 5-(2-methylphenyl)-5-oxovalerate is characterized by four

distinct pathways. The interplay between the keto-group and the ester chain generates two

independent McLafferty rearrangements, while the aromatic substitution pattern dictates the

"Ortho-Effect."

Pathway A: Ketone-Directed McLafferty Rearrangement
(Primary Diagnostic)
The alkyl chain between the ketone and ester groups is sufficiently long (3 carbons) to allow

the ketone oxygen to abstract a
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-hydrogen (located on the methylene group

to the ester).

Mechanism: Six-membered transition state cleavage.[2]

Fragment Ion: The charge remains on the aromatic ketone fragment (enol form).

Diagnostic Peak:m/z 134 (2-Methylacetophenone enol cation).

Significance: This peak confirms the presence of the Ar-C(=O)-CH2- substructure.

Pathway B: Ester-Directed McLafferty Rearrangement
The ethyl ester moiety undergoes its own characteristic rearrangement involving hydrogen

abstraction from the alkyl chain.

Mechanism: Transfer of a

-hydrogen from the chain to the ester carbonyl oxygen.[2]

Fragment Ion:m/z 88 (Ethyl acetate enol cation,

).

Significance: Confirms the ethyl ester functionality.

Pathway C: -Cleavage (Aryl Identification)
Direct cleavage adjacent to the carbonyl group yields stable acylium ions.[2]

Fragment Ion 1:m/z 119 (2-Methylbenzoyl cation, $[o\text{-Tol}-CO]^+ $).

Fragment Ion 2:m/z 91 (Tropylium ion, $[C_7H_7]^+ $). Formed by the loss of CO from the

m/z 119 ion.

Significance: The ratio of 119/91 is a critical indicator of the aromatic ring stability.

Pathway D: The Ortho-Effect (Isomer Differentiator)
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This is the defining pathway for the target compound. The ortho-methyl group is spatially

proximate to the carbonyl oxygen. Upon ionization, this proximity facilitates a specific hydrogen

transfer or water elimination that is geometrically impossible for the para-isomer.

Mechanism: Interaction between the o-methyl hydrogens and the carbonyl oxygen leads to

the elimination of a water molecule or stabilization of specific fragment ions.

Diagnostic Signature: Enhanced abundance of [M-18] or specific modulation of the m/z 119

ion intensity compared to the para-isomer.

Visualizing the Mechanisms
The following diagram maps the competitive fragmentation pathways.
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Figure 1: Competitive fragmentation pathways for Ethyl 5-(2-methylphenyl)-5-oxovalerate
under 70 eV Electron Ionization.

Comparative Analysis: Ortho vs. Para
Differentiation of the ortho (target) and para isomers is critical.[3] While both share the same

molecular weight (234) and primary fragments (m/z 134, 119, 91), their relative abundances

differ due to the Ortho-Effect.
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Diagnostic Ion m/z
Ortho-Isomer

(Target)
Behavior

Para-Isomer

Behavior
Mechanism

Molecular Ion 234 Lower Intensity Higher Intensity

Ortho-substituent

destabilizes the

parent ion via

rapid internal

elimination

(Ortho-Effect).

McLafferty Base 134 Present Present

Ketone

rearrangement

(common to

both).

Acylium Ion 119 Medium Intensity High Intensity

Para-isomer

forms a more

stable linear

acylium ion;

Ortho suffers

steric strain.

Water Loss [M-18] Observable Negligible

Ortho-methyl H-

bonding with

carbonyl O

facilitates

loss.

Tropylium 91 High High
Secondary decay

of m/z 119.

Summary of Differentiation
Check m/z 119 vs 91: In the para-isomer, the m/z 119 peak is often the base peak or very

dominant. In the ortho-isomer, the m/z 119 peak is often suppressed relative to m/z 91 or

m/z 134 due to steric destabilization.
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Look for Water Loss: Zoom into the high mass region (m/z 210–220). A small but distinct

peak at m/z 216 ([M-H2O]) is a strong indicator of the ortho-isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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